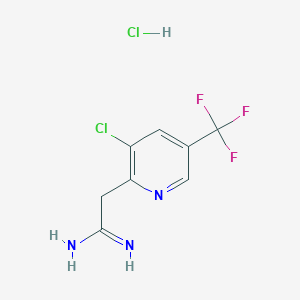
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride
説明
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride is a useful research compound. Its molecular formula is C8H8Cl2F3N3 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride
- Molecular Formula : C₈H₇ClF₃N₃·ClH
- Molecular Weight : 274.07 g/mol
- CAS Number : 1332495-31-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may function as an inhibitor of specific kinases and enzymes associated with cancer proliferation.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer Properties | Exhibits cytotoxic effects against several cancer cell lines, including MCF7 and A2780. |
| Enzyme Inhibition | Potential inhibitor of thymidylate synthase, which is crucial in DNA synthesis. |
| Antiviral Activity | Shows promise in inhibiting viral replication in preliminary studies. |
Case Studies and Research Findings
- Anticancer Activity
-
Thymidylate Synthase Inhibition
- Research highlighted the compound's potential as a thymidylate synthase inhibitor, which plays a vital role in DNA synthesis. The inhibition was assessed using CETSA (Cellular Thermal Shift Assay) screening, revealing that the compound stabilizes the inactive conformation of thymidylate synthase, thereby inhibiting its activity .
- Antiviral Studies
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar pyridine derivatives against various bacterial strains, suggesting that 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride may also possess significant antimicrobial activity .
Cancer Research
The compound has been investigated for its role in cancer therapy. A case study demonstrated that derivatives of this compound could inhibit tumor growth in vitro by targeting specific pathways involved in cell proliferation. This suggests potential as a lead compound for developing anticancer drugs .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyridine derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. In animal models, it has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .
Agricultural Applications
Pesticidal Properties
The unique structure of this compound has been linked to its potential use as a pesticide. Research findings indicate that similar compounds exhibit herbicidal activity against specific weed species, making them valuable in agricultural practices .
Plant Growth Regulation
Studies have indicated that certain pyridine derivatives can act as plant growth regulators, enhancing crop yield and resistance to environmental stressors. The application of this compound in controlled experiments has shown improved growth rates in various plant species .
Material Science Applications
Polymer Synthesis
The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research has demonstrated that using this compound as a monomer can lead to the development of novel polymers with superior properties for industrial applications .
Nanotechnology
In nanotechnology, this compound has been explored for its potential use in synthesizing nanoparticles with specific functional properties. Studies have shown that it can serve as a stabilizing agent in nanoparticle synthesis, leading to improved dispersion and stability in various solvents .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |
| Cancer Research | Inhibits tumor growth in vitro | |
| Neuroprotective Effects | Reduces neuroinflammation | |
| Agricultural Science | Pesticidal Properties | Herbicidal activity against specific weeds |
| Plant Growth Regulation | Enhances crop yield and stress resistance | |
| Material Science | Polymer Synthesis | Improved thermal stability |
| Nanotechnology | Stabilizes nanoparticles for enhanced dispersion |
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3.ClH/c9-5-1-4(8(10,11)12)3-15-6(5)2-7(13)14;/h1,3H,2H2,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYFZWALQKLCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















